(S)-3-Amino-3-(3-hydroxy-5-(trifluoromethyl)phenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H10F3NO3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3S)-3-amino-3-[3-hydroxy-5-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-1-5(2-7(15)3-6)8(14)4-9(16)17/h1-3,8,15H,4,14H2,(H,16,17)/t8-/m0/s1 |
InChI Key |
JHKFIPQJURFSRC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Key Observations :
- The target compound’s -OH and -CF₃ substituents create a balance between polarity (via -OH) and lipophilicity (via -CF₃), distinguishing it from chloro- or methoxy-substituted analogs .
- The (S)-configuration ensures enantiomeric specificity, critical for binding to chiral biological targets .
Physicochemical Properties
- Solubility : The hydroxyl group enhances water solubility compared to chloro analogs (e.g., 3-chlorophenyl derivative), but the -CF₃ group counteracts this by increasing hydrophobicity. Methoxy-substituted analogs (e.g., 3-OCH₃) exhibit higher solubility due to stronger electron-donating effects .
- Acidity : The -CF₃ group is more electron-withdrawing than -Cl or -OCH₃, leading to a lower pKa for the carboxylic acid moiety (~2.5–3.0) compared to analogs (~3.5–4.0) .
- Thermal Stability : -CF₃ and -OH substituents may reduce thermal stability due to steric strain and hydrogen bonding, whereas chloro analogs are more thermally robust .
Challenges for the Target Compound :
- The -CF₃ group may necessitate fluorinated reagents or late-stage trifluoromethylation.
- The -OH group requires protection (e.g., silylation) during synthesis to prevent side reactions .
Q & A
Q. Basic
- High-Resolution Mass Spectrometry (HRMS) : Determines exact mass (e.g., 195.1371552 Da for related metabolites) to confirm molecular formula .
- NMR Spectroscopy : H and C NMR identify substituents on the phenyl ring and the propanoic acid backbone. For stereochemical analysis, chiral chromatography or optical rotation measurements are recommended .
Q. Advanced
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives.
- Circular Dichroism (CD) : Detects enantiomeric excess in solution-phase studies.
How can researchers assess the biological activity of this compound in enzyme inhibition assays?
Q. Basic
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Modify the hydroxy or trifluoromethyl groups to evaluate their impact on potency. For example, replacing the trifluoromethyl group with a methylsulfanyl moiety alters hydrophobicity and binding interactions .
What strategies can be employed to optimize the synthesis of this compound when encountering low yields or impurities?
Q. Advanced
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance reductive amination efficiency .
- Purification Techniques : Use preparative HPLC or recrystallization in mixed solvents (e.g., ethanol/water) to isolate stereoisomers .
- Reaction Monitoring : In-situ IR or LC-MS tracks intermediate formation and identifies side products .
How can contradictory data regarding the biological activity of structural analogs be systematically addressed?
Q. Advanced
- Meta-Analysis : Compare analogs with varying substituents (e.g., 3-(4-hydroxyphenyl)propanoic acid vs. trifluoromethyl derivatives) to identify structure-dependent trends .
- Computational Modeling : Molecular docking predicts binding modes and explains discrepancies in enzyme inhibition data .
- Control Experiments : Validate assays using known inhibitors to rule out false positives/negatives .
What methodologies are recommended for evaluating the stability of this compound under different storage conditions?
Q. Basic
- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC .
- pH Stability Tests : Assess solubility and decomposition in buffers (pH 2–12) .
Q. Advanced
- Mass Spectrometry Imaging (MSI) : Maps spatial stability in solid-state formulations.
- Cryogenic Storage : Long-term stability at -80°C in argon atmosphere prevents oxidation .
What rational design approaches are used to develop analogs with modified trifluoromethyl groups for enhanced pharmacokinetic properties?
Q. Advanced
- Bioisosteric Replacement : Substitute the trifluoromethyl group with —CFH or —OCF to modulate lipophilicity and metabolic stability .
- Pro-drug Strategies : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Metabolic Profiling : Use liver microsome assays to identify metabolic hotspots (e.g., hydroxylation at the phenyl ring) and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
